Chlorobis(2,2-diphenylethenyl)borane

Description

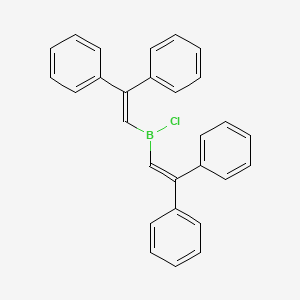

Chlorobis(2,2-diphenylethenyl)borane is an organoboron compound characterized by a central boron atom bonded to one chlorine atom and two 2,2-diphenylethenyl groups. Its structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science. The diphenylethenyl substituents introduce significant steric bulk, while the chlorine atom modulates electrophilicity, influencing reactivity in cross-coupling or hydroboration reactions .

Properties

CAS No. |

826990-15-2 |

|---|---|

Molecular Formula |

C28H22BCl |

Molecular Weight |

404.7 g/mol |

IUPAC Name |

chloro-bis(2,2-diphenylethenyl)borane |

InChI |

InChI=1S/C28H22BCl/c30-29(21-27(23-13-5-1-6-14-23)24-15-7-2-8-16-24)22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-22H |

InChI Key |

XNPJHPJNUTXZRE-UHFFFAOYSA-N |

Canonical SMILES |

B(C=C(C1=CC=CC=C1)C2=CC=CC=C2)(C=C(C3=CC=CC=C3)C4=CC=CC=C4)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Chlorobis(2,2-diphenylethenyl)borane typically involves the reaction of boron trichloride (BCl3) with 2,2-diphenylethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

BCl3+2(C6H5)2C=CH2→(C6H5)2C=CH2BCl2+HCl

The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary depending on the specific protocol, but common solvents include dichloromethane and toluene.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to maximize yield and purity. Industrial methods may also incorporate additional purification steps, such as recrystallization or chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Chlorobis(2,2-diphenylethenyl)borane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form boronic acids or borates.

Reduction: Reduction reactions can convert the boron-chlorine bond to a boron-hydrogen bond.

Substitution: The chlorine atom can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Substitution reactions typically involve nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products Formed

Oxidation: Boronic acids or borates.

Reduction: Boranes or borohydrides.

Substitution: Various organoboron compounds depending on the nucleophile used.

Scientific Research Applications

Chlorobis(2,2-diphenylethenyl)borane has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.

Biology: The compound can be used in the development of boron-containing drugs or as a tool in biochemical studies.

Industry: It is used in the production of advanced materials, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of Chlorobis(2,2-diphenylethenyl)borane involves its ability to form stable complexes with various substrates. The boron atom in the compound acts as a Lewis acid, accepting electron pairs from Lewis bases. This interaction can facilitate various chemical transformations, such as the activation of small molecules or the formation of new bonds.

Comparison with Similar Compounds

Table 1: Molecular Parameters of Selected Boranes

| Compound | Molecular Formula | Average Mass (g/mol) | Key Substituents |

|---|---|---|---|

| Chlorobis(2,2-diphenylethenyl)borane | C₂₆H₂₀BCl | 384.7* | Cl, 2×2,2-diphenylethenyl |

| Chlorodiphenylborane | C₁₂H₁₀BCl | 200.47 | Cl, 2×phenyl |

| Dibromo(phenyl)borane | C₆H₅BBr₂ | 247.72 | Br, phenyl |

| Tris(2,4-difluorophenyl)borane | C₁₈H₉BF₆ | 349.07 | 3×2,4-difluorophenyl |

*Calculated based on substituent contributions.

Key Observations :

- Steric Effects : this compound exhibits greater steric hindrance than Chlorodiphenylborane due to the extended conjugation and bulk of the diphenylethenyl groups. This reduces its accessibility in reactions requiring open coordination sites .

- Electronic Effects : The electron-withdrawing chlorine atom enhances boron's electrophilicity, similar to Chlorodiphenylborane. However, the diphenylethenyl groups may delocalize electron density, partially offsetting this effect .

- Fluorinated Analogues: Tris(2,4-difluorophenyl)borane demonstrates higher thermal stability (predicted boiling point: 327.1±42.0°C) and density (1.34±0.1 g/cm³) compared to non-fluorinated boranes, attributed to fluorine’s electronegativity and strong B–F interactions .

Table 2: Reactivity Profiles in Key Reactions

Key Findings :

- Suitability for Cross-Coupling : Dibromo(phenyl)borane achieves high yields (76–89%) in forming N,N′-chelate complexes due to its balanced reactivity and leaving group (Br⁻). This compound’s steric bulk may hinder similar applications unless tailored substrates are used .

- Hydrolysis Sensitivity : this compound is less prone to hydrolysis than BH₃-THF but more reactive than tris(2,4-difluorophenyl)borane, which benefits from fluorine’s hydrophobic effects .

Spectroscopic and Magnetic Properties

Table 3: ¹¹B NMR Chemical Shifts and Magnetic Shielding

| Compound | Δσ (ppm) Range | Aromaticity (NICS(1) ppm) |

|---|---|---|

| This compound | Not reported | Non-aromatic* |

| Benzene Derivatives | -8.96 to -10.33 | Aromatic |

| Cyclohexaborane(12) Derivatives | +0.57 to +1.38 | Non-aromatic |

*Inferred from cyclohexaborane data; diphenylethenyl groups likely disrupt aromaticity.

Insights :

- The diphenylethenyl substituents in this compound likely create a non-planar structure, preventing aromatic character. This contrasts with benzene derivatives but aligns with cyclohexaborane(12) systems .

- ¹¹B NMR shifts for this compound would reflect significant deshielding due to electron-withdrawing groups, though experimental data are needed for precise comparison.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.